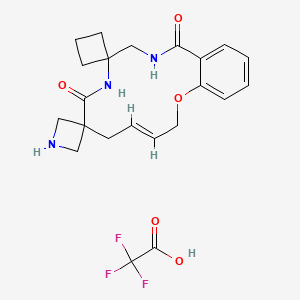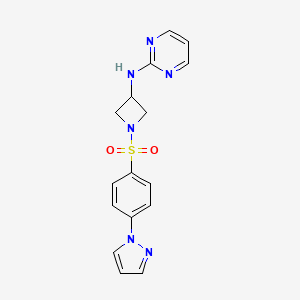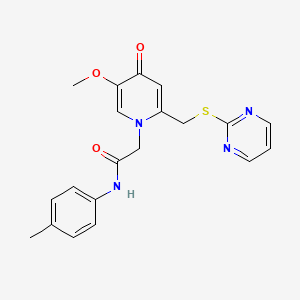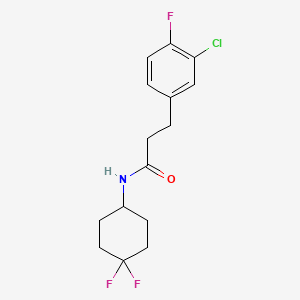![molecular formula C24H27N3O3 B2784552 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034238-66-7](/img/structure/B2784552.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Research into similar compounds often involves their synthesis and characterization, exploring their physical and chemical properties. For example, studies on novel benzamides and their metal complexes have been conducted, detailing their synthesis, structural determination through spectral data, and evaluation for in vitro antibacterial activity against various bacterial strains. These studies suggest that similar compounds could be synthesized and characterized to explore their bioactive properties and potential applications in medicinal chemistry (Khatiwora et al., 2013).
Bioactivity Studies
The bioactivity of related compounds, including their antimicrobial and anti-inflammatory properties, has been a focus of research. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have shown promising cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the potential of exploring similar compounds for their bioactivity, offering insights into their therapeutic applications (Abu‐Hashem et al., 2020).
Enzyme Interaction Studies
Investigating the interaction of compounds with enzymes, such as cytochrome P450 enzymes, provides valuable information on their metabolic pathways and potential drug interactions. Studies on the oxidative metabolism of novel antidepressants have identified key enzymes involved in their metabolism, which could inform the pharmacokinetic profiling and safety evaluation of similar compounds (Hvenegaard et al., 2012).
Electrooxidative Cyclization
Electrooxidative methods have been applied in the synthesis of novel oxazinane and oxazolidine derivatives, highlighting a synthetic strategy that could be applicable to the synthesis and functionalization of the compound . This approach demonstrates the versatility of electrochemical methods in synthesizing complex heterocycles, which could be relevant for the development of pharmacologically active compounds (Okimoto et al., 2012).
Molecular Modeling and Drug Design
The design and synthesis of novel compounds for therapeutic applications often involve computational tools for predicting their biological activity and optimizing their properties. Studies on new analogs of known ligands, with adjustments to their lipophilicity and polar functionality for improved pharmacokinetic profiles, showcase the integration of molecular modeling in drug discovery processes. These approaches could be applied to the design and development of new drugs based on the compound of interest (Abate et al., 2011).
特性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-20-8-4-2-6-18(20)24(12-13-24)22(28)25-16-17-10-14-27(15-11-17)23-26-19-7-3-5-9-21(19)30-23/h2-9,17H,10-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKSBFPPGLOSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-2-ylpropanamide](/img/structure/B2784474.png)


![1-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2784478.png)

![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2784481.png)
![ethyl 4-(2-(7-ethyl-3-oxo-5-(pyridin-3-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamido)benzoate](/img/structure/B2784483.png)
![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)thio)ethanol](/img/structure/B2784485.png)


![5-((3-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2784490.png)

![1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2784492.png)